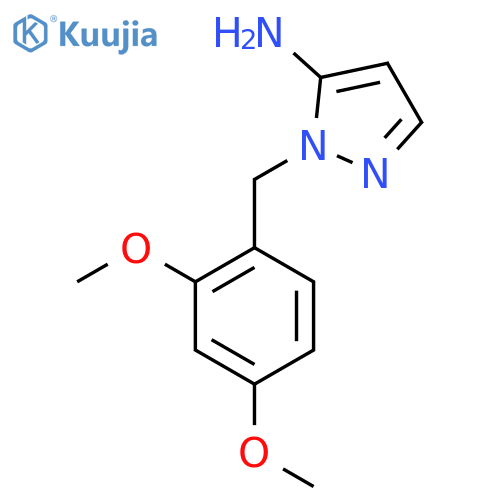Cas no 923674-31-1 (1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine)
1-(2,4-ジメトキシベンジル)-1H-ピラゾール-5-アミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピラゾール骨格に2,4-ジメトキシベンジル基が結合した構造を持ち、高い反応性と安定性を兼ね備えています。特に医薬品や農薬の合成において、多様な誘導体化が可能な点が特徴です。アミン基を有するため、さらに官能基変換を行う際の出発原料として優れており、複雑な分子構築に有用です。また、適度な極性を示すため、有機溶媒への溶解性が良好で、反応条件の設定が容易という利点があります。

923674-31-1 structure
商品名:1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- CS-0213160
- Z164671936
- AMY12176
- 1006463-92-8
- 1H-Pyrazol-5-amine, 1-[(2,4-dimethoxyphenyl)methyl]-
- 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
- EN300-23662
- 2-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
- 2-[(2,4-DIMETHOXYPHENYL)METHYL]PYRAZOL-3-AMINE
- DB-329111
- A897376
- SCHEMBL1491082
- BS-19051
- MFCD07838430
- 2-(2,4-dimethoxy-benzyl)-2h-pyrazol-3-ylamine
- 2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
- G22087
- 2-(2,4-Dimethoxybenzyl)-1,2-dihydro-3H-pyrazol-3-imine
- AKOS000263791
- 923674-31-1
- CS-0356316
- 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
- DTXSID20585364
-
- インチ: 1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
- InChIKey: KMVDBKQZHBXLDI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1CN1C(=CC=N1)N)OC
計算された属性
- せいみつぶんしりょう: 233.116426730g/mol
- どういたいしつりょう: 233.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 62.3Ų
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426986-1g |
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine |
923674-31-1 | 98% | 1g |
¥3878.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426986-100mg |
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine |
923674-31-1 | 98% | 100mg |
¥1080.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426986-250mg |
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine |
923674-31-1 | 98% | 250mg |
¥1814.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426986-10g |
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine |
923674-31-1 | 98% | 10g |
¥18134.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426986-5g |
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine |
923674-31-1 | 98% | 5g |
¥11654.00 | 2024-04-25 |
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
923674-31-1 (1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine) 関連製品
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
